![molecular formula C20H17N3O3S B14734370 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- CAS No. 6467-83-0](/img/structure/B14734370.png)
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- is a chemical compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalenol moiety, a benzothiazole ring, and an ethoxy group, contributing to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-ethoxy-2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-naphthalenol, 4-methoxy- under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
化学反応の分析
Types of Reactions
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins and enzymes: The compound can interact with specific proteins and enzymes, altering their activity.
Interference with cellular processes: The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and affect cellular functions.
類似化合物との比較
Similar Compounds
1-Naphthalenol: A simpler structure without the azo and benzothiazole groups.
2-Naphthalenol: Similar to 1-Naphthalenol but with the hydroxyl group in a different position.
Azo dyes: A broad class of compounds with varying substituents on the aromatic rings.
Uniqueness
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.
特性
CAS番号 |
6467-83-0 |
|---|---|
分子式 |
C20H17N3O3S |
分子量 |
379.4 g/mol |
IUPAC名 |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-12-8-9-15-18(10-12)27-20(21-15)23-22-16-11-17(25-2)13-6-4-5-7-14(13)19(16)24/h4-11,24H,3H2,1-2H3 |
InChIキー |
UZTWSMPIQRWVPJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[6-Fluoro-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-3-nitrobenzamide](/img/structure/B14734293.png)
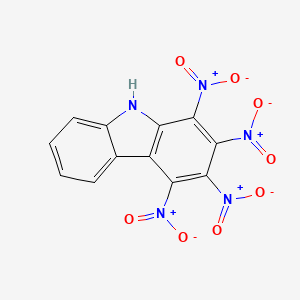

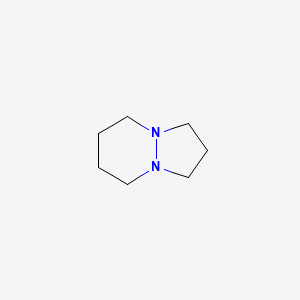

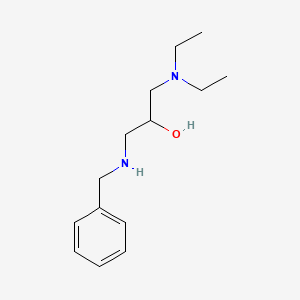

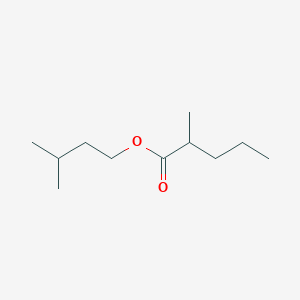


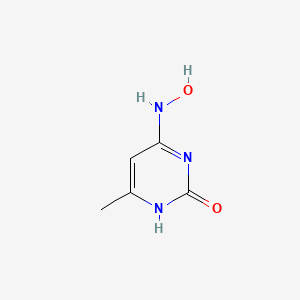
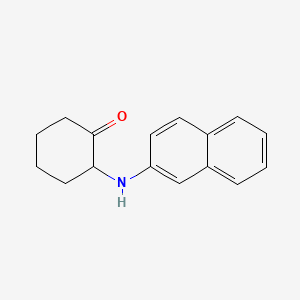
![[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate](/img/structure/B14734372.png)
![3-[(3,5-Dinitrophenyl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B14734377.png)
